molecular formula C12H16O3S B14531492 acetic acid;3,4-dihydro-2H-thiochromen-2-ylmethanol CAS No. 62291-29-6

acetic acid;3,4-dihydro-2H-thiochromen-2-ylmethanol

Cat. No.: B14531492
CAS No.: 62291-29-6
M. Wt: 240.32 g/mol
InChI Key: HBKPRSVEIHEOEQ-UHFFFAOYSA-N
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Description

Acetic acid;3,4-dihydro-2H-thiochromen-2-ylmethanol is a compound that combines the properties of acetic acid and thiochromene derivatives. Thiochromenes are known for their versatile biological activities, including antimicrobial, anticancer, and herbicidal properties . The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3,4-dihydro-2H-thiochromen-2-ylmethanol typically involves the reaction of thiochromene derivatives with acetic acid under specific conditions. One common method includes the use of methanol and hydrogen iodide to produce methyl iodide, which then reacts with carbon monoxide to form acetyl iodide. This intermediate is subsequently hydrolyzed to yield acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts and controlled reaction environments ensures the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3,4-dihydro-2H-thiochromen-2-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives.

Scientific Research Applications

Acetic acid;3,4-dihydro-2H-thiochromen-2-ylmethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;3,4-dihydro-2H-thiochromen-2-ylmethanol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydropteroate synthase, which is essential for microbial folate biosynthesis . This inhibition disrupts the production of tetrahydrofolate, a crucial cofactor for nucleic acid and protein biosynthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;3,4-dihydro-2H-thiochromen-2-ylmethanol is unique due to its combined properties of acetic acid and thiochromene, allowing it to exhibit a wide range of biological activities. Its ability to inhibit specific enzymes and interact with various biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62291-29-6

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

acetic acid;3,4-dihydro-2H-thiochromen-2-ylmethanol

InChI

InChI=1S/C10H12OS.C2H4O2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;1-2(3)4/h1-4,9,11H,5-7H2;1H3,(H,3,4)

InChI Key

HBKPRSVEIHEOEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CC2=CC=CC=C2SC1CO

Origin of Product

United States

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